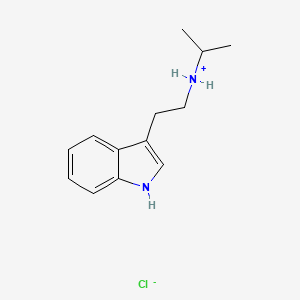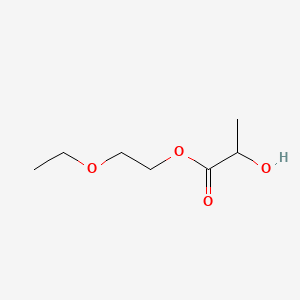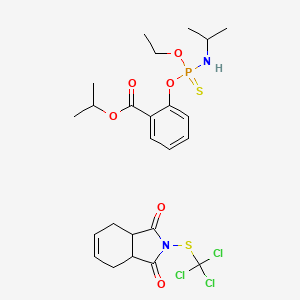
Oftanol C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oftanol C is a chemical compound primarily recognized for its use as an insecticide. It is a brand name for the compound isofenphos, which has been utilized in various formulations for turf and ornamental applications. Isofenphos is known for its effectiveness in controlling a wide range of soil-dwelling insects, making it a valuable tool in agricultural and turf management.
准备方法
Synthetic Routes and Reaction Conditions
Isofenphos is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of phosphorus trichloride with an alcohol to form a phosphite ester. This intermediate is then reacted with an appropriate amine to produce the final isofenphos compound. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of isofenphos involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The industrial production methods are designed to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Isofenphos undergoes several types of chemical reactions, including:
Oxidation: Isofenphos can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert isofenphos into different reduced forms.
Substitution: Isofenphos can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isofenphos can produce various phosphoric acid derivatives, while reduction can yield different phosphine compounds.
科学研究应用
Isofenphos has been extensively studied for its applications in various fields:
Chemistry: Isofenphos is used as a model compound in studies of organophosphorus chemistry.
Biology: Research has focused on the effects of isofenphos on insect physiology and its potential as a biological control agent.
Medicine: Studies have explored the potential use of isofenphos derivatives in developing new pharmaceuticals.
Industry: Isofenphos is widely used in the agricultural industry for pest control, particularly in turf and ornamental plant management.
作用机制
Isofenphos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, isofenphos disrupts nerve signal transmission, leading to paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation.
相似化合物的比较
Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.
Diazinon: Used for similar applications but differs in its chemical structure and toxicity profile.
Malathion: A widely used insecticide with a different safety and environmental impact profile.
Uniqueness
Isofenphos is unique in its longer residual life compared to other insecticides, making it effective for extended periods after application. This characteristic makes it a preferred choice for managing persistent insect infestations in turf and ornamental plants.
属性
CAS 编号 |
74725-95-4 |
|---|---|
分子式 |
C24H32Cl3N2O6PS2 |
分子量 |
646.0 g/mol |
IUPAC 名称 |
propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate;2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H24NO4PS.C9H8Cl3NO2S/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h7-12H,6H2,1-5H3,(H,16,22);1-2,5-6H,3-4H2 |
InChI 键 |
OWMVJPNBKLYFCG-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


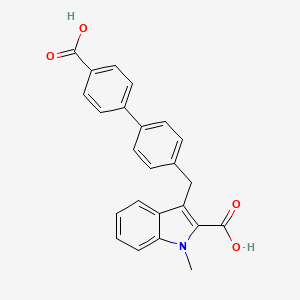

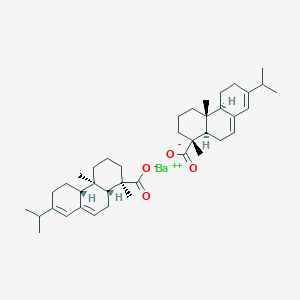
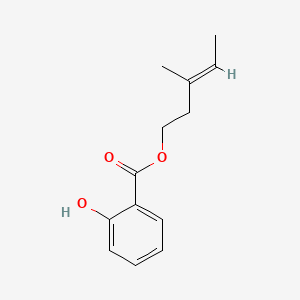
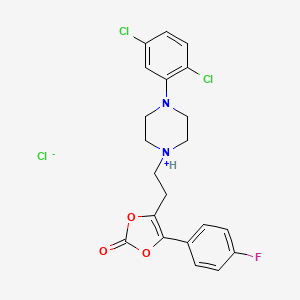
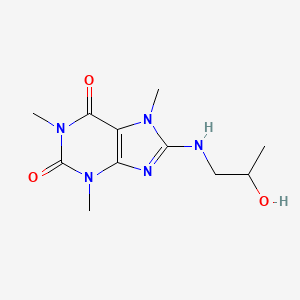

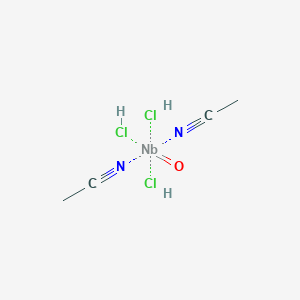
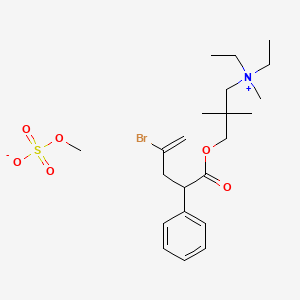
![Ledienosid [German]](/img/structure/B13766944.png)
